molecular formula C16H14N2O5S B585816 Methaqualone 6-Sulfate CAS No. 67982-38-1

Methaqualone 6-Sulfate

Cat. No. B585816
CAS RN: 67982-38-1
M. Wt: 346.357
InChI Key: IJZRNMIHUMAPHK-UHFFFAOYSA-N
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Description

Methaqualone is a sedative-hypnotic drug that is similar in effect to barbiturates, a general central nervous system depressant . It was first noted by Indian researchers in the 1950s . Methaqualone 6-sulfate is a useful research chemical .


Synthesis Analysis

The synthesis of methaqualone usually involves uncomplicated one and two-step reactions that are easily performed in clandestine laboratories . A one-step reaction is carried out by refluxing anthranilic acid, acetic acid (or acetic anhydride) and o-toluidine (o-chloroaniline for mecloqualone). Polyphosphoric acid is added to remove water .


Molecular Structure Analysis

Methaqualone has a molecular formula of C16H14N2O . Its average mass is 250.295 Da and its monoisotopic mass is 250.110611 Da .


Chemical Reactions Analysis

Methaqualone is ground to a fine powder for analysis . A quantity of sample containing approximately 20 mg of methaqualone HCl (or mecloqualone HCl) is transferred quantitatively to a 10 ml Erlenmeyer flask .


Physical And Chemical Properties Analysis

Methaqualone has a CAS No. of 72-44-6 and a molecular weight of 250.7 g/mol . In its pure form, it occurs as a white crystalline powder . It is soluble in ethanol, diethyl ether, and chloroform .

Safety And Hazards

Methaqualone is classified as a flammable liquid (Category 2), and acute toxicity can occur if swallowed, inhaled, or in contact with skin . Symptoms of overdose include delirium, convulsions, muscle spasms or seizure, cardiac arrest, shortness or loss of breath, vomiting or nausea, and coma or death .

Future Directions

While some have concluded that the disappearance of methaqualone was a regulatory success, others argue that drug regulators myopically focused on methaqualone itself and did not give enough consideration to how other drugs could produce equal or greater levels of harm . No actions were taken to disincentivize and/or prevent the pharmaceutical industry from engaging in similar behaviors .

properties

IUPAC Name

[2-methyl-3-(2-methylphenyl)-4-oxoquinazolin-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-10-5-3-4-6-15(10)18-11(2)17-14-8-7-12(23-24(20,21)22)9-13(14)16(18)19/h3-9H,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZRNMIHUMAPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)OS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857966
Record name 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methaqualone 6-Sulfate

CAS RN

67982-38-1
Record name 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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